

Structure-Activity Relationship of Michelolide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **Michelolide**

Cat. No.: **B1676576**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **micelolide** (MCL) derivatives, focusing on their structure-activity relationships (SAR) as anti-cancer agents, particularly in the context of acute myeloid leukemia (AML). The information is compiled from recent studies and presented to facilitate further research and development in this promising area of oncology.

Quantitative Data Summary

The anti-leukemic activity of various **micelolide** derivatives has been evaluated against several AML cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values, providing a clear comparison of the potency of these compounds. Modifications at the C2, C4, and C14 positions of the **micelolide** scaffold have been explored to understand their impact on cytotoxicity.

Table 1: Anti-leukemic Activity of C4-Modified **Michelolide** Derivatives

Compound	Modification at C4	HL-60 IC50 (μM)	HL-60/A IC50 (μM)	KG-1a IC50 (μM)
MCL (1)	-OH	5.5	6.2	13.4
2	-OCH3	9.9	10.2	-
3	-OCH2Ph	>20	>20	-
4	-OCH2OCH3	3.5	6.2	-
7	Esterification	-	-	>20
9	Esterification	-	-	19.4
13	Esterification	7.2	15.7	15.6
16	Esterification	-	-	7.5
18	Esterification	-	-	12.3
22	Esterification	-	-	15.8
Doxorubicin	-	0.05	6.7	1.0

Data sourced from Molecules (2013)[1]. HL-60 is a human promyelocytic leukemia cell line. HL-60/A is a doxorubicin-resistant HL-60 cell line. KG-1a is a multi-drug resistant AML progenitor cell line.

Table 2: Anti-leukemic Activity of C2- and C14-Modified **Micheliolide** Derivatives

Compound	Modification	M9-ENL1 LC50 (μM)
MCL	-	15.4
MCL-8	C2-p-fluorobenzoyl	14.7
MCL-9	C14-p-fluorobenzoyl	4.8
MCL-13	C2-p-trifluoromethylbenzoyl	1.8

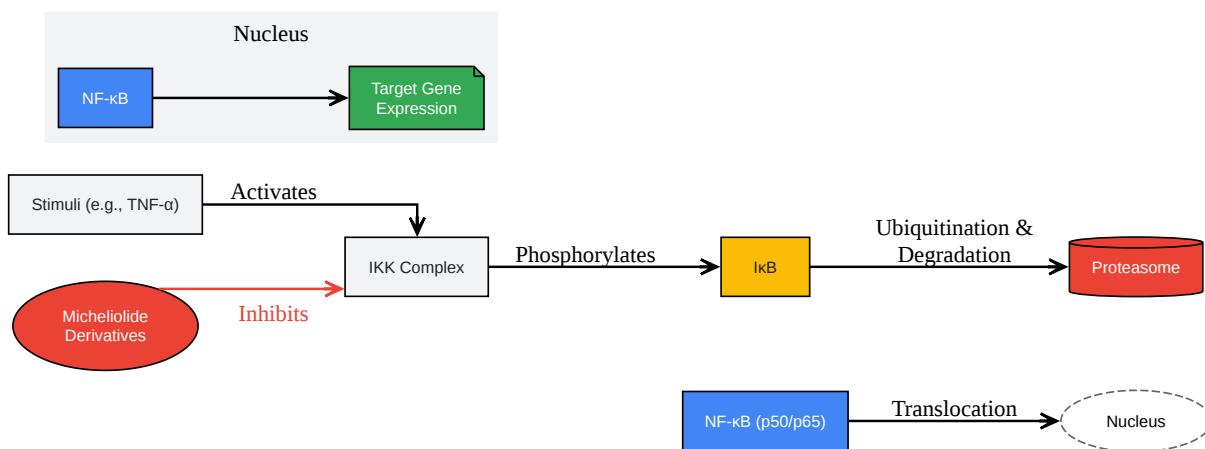
Data sourced from a study on MCL derivatives' activity against M9-ENL1 cells[2]. M9-ENL1 is a murine leukemia cell line.

Key Signaling Pathways and Mechanism of Action

Micheliolide and its derivatives exert their anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

NF-κB Signaling Pathway

Micheliolide is known to inhibit the NF-κB signaling pathway. It is proposed that the α -methylene- γ -lactone moiety of **miceliolide** acts as a Michael acceptor, leading to the covalent inhibition of target proteins within this pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of genes involved in inflammation, cell survival, and proliferation.



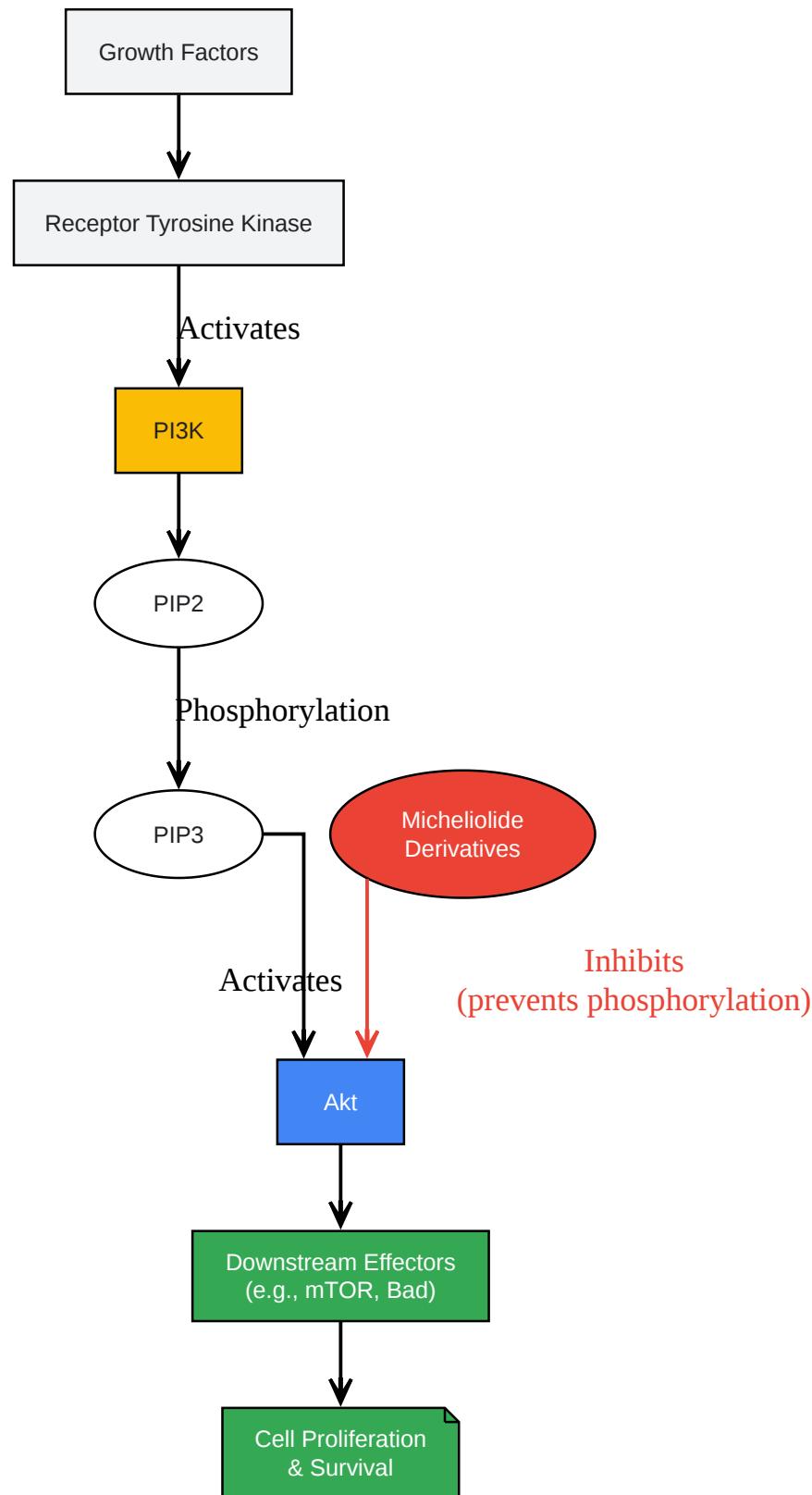
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Micheliolide inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. **Micheliolide** derivatives have been shown to suppress this pathway, leading to decreased cell viability and

induction of apoptosis in cancer cells. Inhibition of Akt phosphorylation is a key mechanism observed.

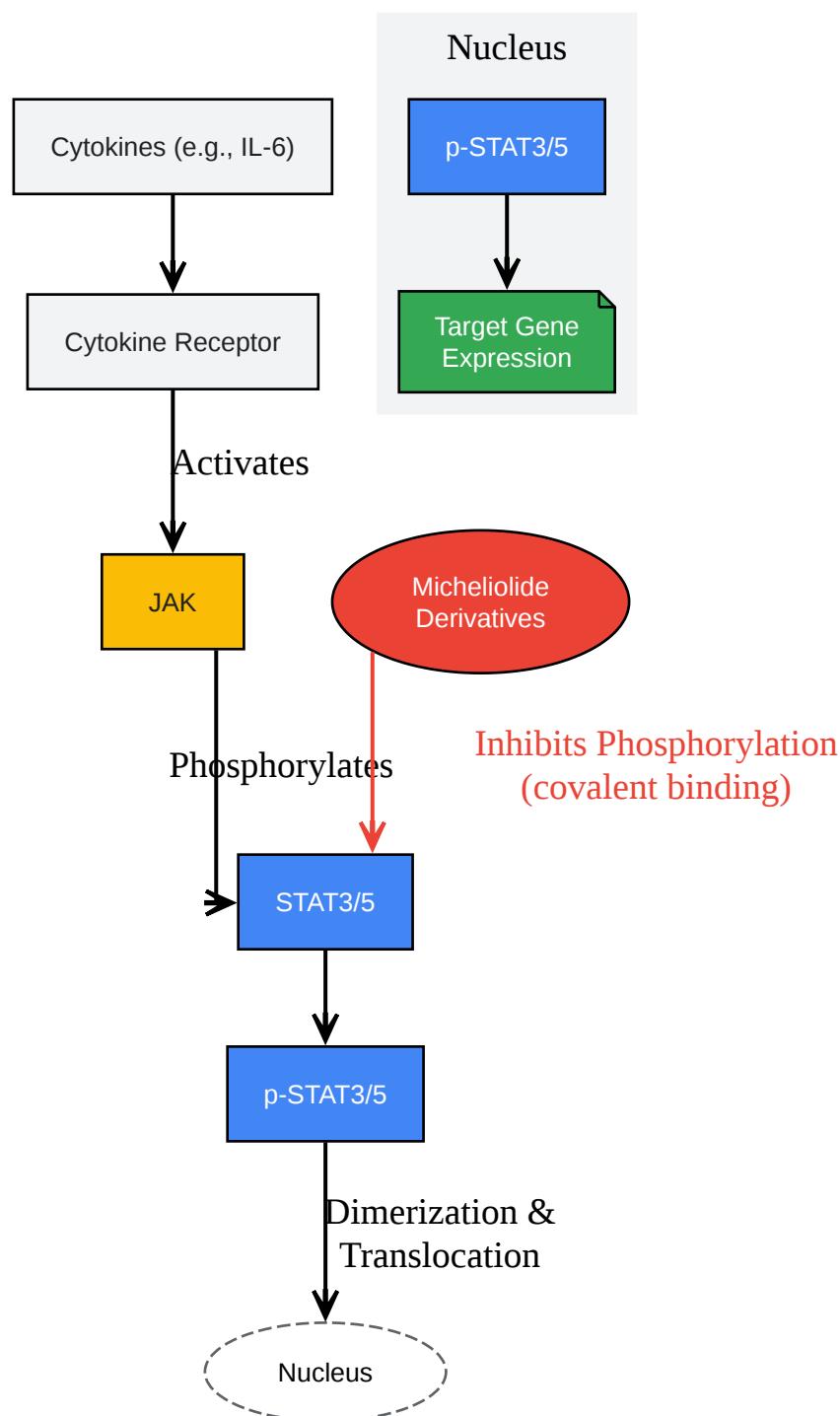


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Micheliolide derivatives inhibit the PI3K/Akt signaling pathway.

STAT3/5 Signaling Pathway

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are often constitutively activated in cancer cells and play a critical role in tumor cell survival and proliferation. **Micheliolide** has been found to inhibit the phosphorylation of STAT3 and STAT5, thereby blocking their downstream signaling. It is suggested that **miceliolide** can form a covalent bond with cysteine residues on STAT3/5 proteins, leading to the suppression of their activity[3].



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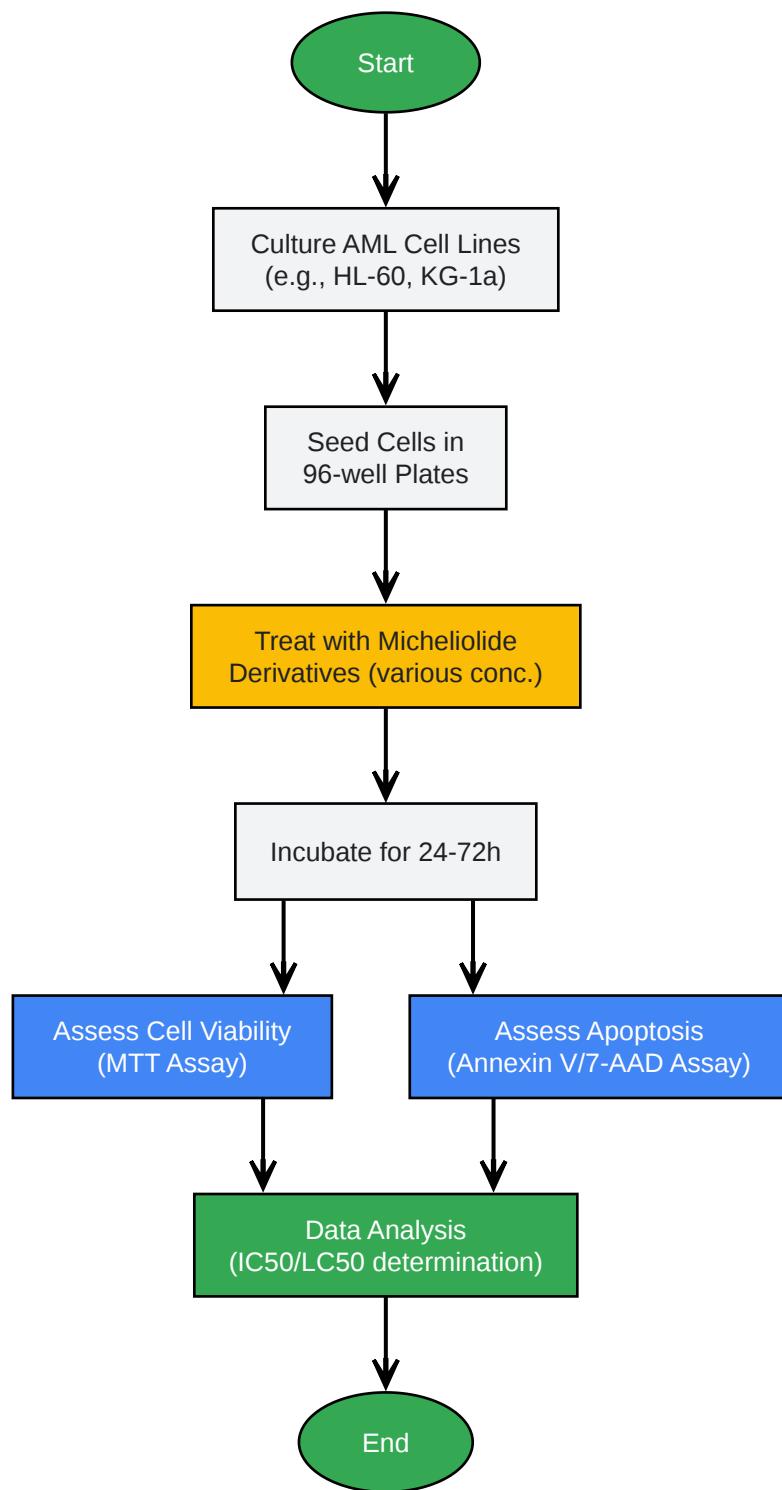
Michelolide derivatives inhibit the STAT3/5 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Anti-Leukemic Activity Screening Workflow

The general workflow for screening **michelolide** derivatives for their anti-leukemic activity involves cell culture, compound treatment, and assessment of cell viability and apoptosis.



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